molecular formula C10H9F3O B15046890 1-(Trifluoromethyl)-1-indanol

1-(Trifluoromethyl)-1-indanol

Cat. No.: B15046890
M. Wt: 202.17 g/mol
InChI Key: RLRMXTVZEDMFHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)-1-indanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted indanols .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1-indanol involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity and electron-withdrawing capacity, allowing it to form strong interactions with proteins and enzymes. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)-1-indanol is unique due to its combination of the trifluoromethyl group with the indanol structure, providing distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other trifluoromethylated compounds .

Properties

IUPAC Name

1-(trifluoromethyl)-2,3-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)9(14)6-5-7-3-1-2-4-8(7)9/h1-4,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRMXTVZEDMFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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